

Losartan-d4 physical and chemical properties

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An In-Depth Technical Guide to the Physical and Chemical Properties of Losartan-d4

For researchers, scientists, and professionals in drug development, a comprehensive understanding of isotopically labeled standards is crucial for accurate quantification in pharmacokinetic and metabolic studies. This guide provides a detailed overview of the physical and chemical properties of **Losartan-d4**, a deuterated analog of the angiotensin II receptor antagonist, Losartan.

Core Physical and Chemical Properties

Losartan-d4 is primarily utilized as an internal standard for the precise quantification of Losartan in biological samples using mass spectrometry techniques such as GC- or LC-MS.[1] [2] Its chemical structure is identical to Losartan, with the exception of four deuterium atoms on the biphenyl ring, which results in a higher molecular weight. This mass difference is essential for its use as an internal standard.

Identifiers and Nomenclature

A clear identification of **Losartan-d4** is fundamental for its application in research and development. The following table summarizes its key identifiers and chemical names.



Identifier	Value
CAS Number	1030937-27-9[1][3][4][5][6][7][8]
IUPAC Name	[2-butyl-5-chloro-3-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol[8][9]
Synonyms	2-Butyl-4-chloro-1-[[2'-(1H-tetrazol-5yl)[1,1'-biphenyl-d4]-4-yl]methyl]-1H-imidazole-5-methanol, Cozaar-d4, MK-954-d4[5][6][7]
Chemical Formula	C22H19D4ClN6O[1][3][4][5]

Physicochemical Data

The physicochemical properties of **Losartan-d4** are critical for its handling, storage, and application in experimental settings. The data is summarized in the table below.

Property	Value
Molecular Weight	426.9 g/mol [1][4], 426.94 g/mol [3][5][6]
Appearance	White to Off-White Solid[6][10]
Purity	≥98%[10], ≥99% deuterated forms (d1-d4)[1]
Melting Point	136-140°C[11] (Note: The melting point for the non-deuterated Losartan is 183.5-184.5°C[12] [13][14])
Boiling Point	682.0±65.0 °C (Predicted for non-deuterated form)[13]
Solubility	DMSO: 100 mM, Ethanol: 100 mM[1][15]
Storage	Powder: -20°C for 3 years; In solvent: -80°C for 6 months, -20°C for 1 month[10][15]

Experimental Protocols



The primary application of **Losartan-d4** is as an internal standard in analytical chemistry. Below are outlines of typical experimental protocols where it is employed.

Quantification of Losartan in Biological Samples by LC-MS/MS

This method is standard for pharmacokinetic studies.

- Sample Preparation:
 - A known concentration of Losartan-d4 (internal standard) is spiked into a biological matrix (e.g., plasma, urine).
 - Proteins are precipitated using a solvent like acetonitrile.
 - The sample is centrifuged, and the supernatant is collected for analysis.
- Chromatographic Separation:
 - An aliquot of the supernatant is injected into a reverse-phase HPLC system (e.g., C18 column).
 - A gradient elution is typically performed using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).
- Mass Spectrometric Detection:
 - The eluent from the HPLC is introduced into a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
 - The instrument is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both Losartan and Losartan-d4.
 - The ratio of the peak area of Losartan to the peak area of Losartan-d4 is used to calculate the concentration of Losartan in the original sample.



Purity Assessment by RP-HPLC

The purity of **Losartan-d4** itself can be assessed using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

- Standard and Sample Preparation:
 - A standard solution of **Losartan-d4** is prepared in a suitable solvent (e.g., mobile phase).
 - The test sample is prepared at a similar concentration.
- Chromatographic Conditions:
 - A C18 column is commonly used.
 - The mobile phase is typically a mixture of an acidic buffer (e.g., phosphate buffer at pH
 3.0) and an organic solvent like acetonitrile (e.g., 65:35 v/v).[16]
 - The flow rate is set around 1.0 mL/min.
 - Detection is performed using a UV detector at a wavelength where Losartan has significant absorbance (e.g., 234 nm).[17]
- Data Analysis:
 - The chromatograms of the standard and sample are compared.
 - Purity is determined by calculating the area percentage of the main Losartan-d4 peak relative to the total area of all peaks.

Visualizations: Workflows and Pathways

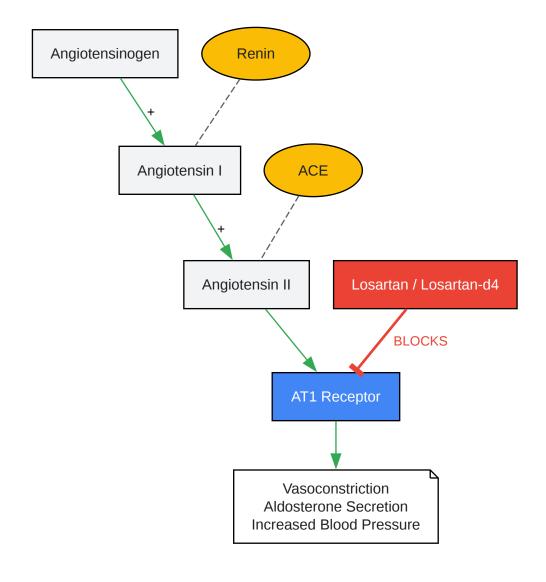
To better illustrate the application and mechanism of action, the following diagrams are provided.





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Caption: LC-MS/MS workflow for Losartan quantification.



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Caption: Mechanism of action of Losartan in the RAAS pathway.

Mechanism of Action

As a deuterated analog, **Losartan-d4** is expected to exhibit the same pharmacological activity as Losartan. Losartan is a selective, competitive antagonist of the angiotensin II receptor type 1 (AT₁).[1][18] By blocking the AT₁ receptor, it prevents angiotensin II from binding and exerting its potent vasoconstrictive effects.[18] This leads to vasodilation (relaxation of blood vessels), reduced secretion of aldosterone, and consequently, a decrease in blood pressure.[18][19] The diagram above illustrates this inhibitory action within the Renin-Angiotensin-Aldosterone System (RAAS). Losartan's active metabolite, E-3174, is significantly more potent and contributes to its long-lasting effects.[18]

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